

An In-Depth Technical Guide to the Proposed Synthesis of alpha-Methylphenethylamine Stearate

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Compound of Interest

Compound Name: *Einecs 304-926-9*

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Disclaimer: This document provides a proposed synthesis for alpha-methylphenethylamine stearate, a compound for which specific synthesis literature is not readily available. The methodologies described herein are based on established principles of organic chemistry, specifically the synthesis of alpha-methylphenethylamine (amphetamine) free base and its subsequent salt formation with stearic acid. This guide is intended for informational and research purposes only and should be used by qualified professionals in appropriate laboratory settings. All procedures should be conducted with strict adherence to safety protocols and regulatory requirements.

Introduction

alpha-Methylphenethylamine, commonly known as amphetamine, is a potent central nervous system stimulant.^{[1][2]} It is a primary amine and can, therefore, form salts with various acids. While common pharmaceutical formulations utilize salts such as sulfate or hydrochloride, the formation of a stearate salt is theoretically achievable through a standard acid-base reaction. Stearic acid is a long-chain saturated fatty acid that is generally regarded as safe and is used in various pharmaceutical formulations, often as a lubricant. The formation of a stearate salt could potentially modify the physicochemical properties of the parent compound, such as its solubility and dissolution rate.

This guide outlines a two-stage process for the synthesis of alpha-methylphenethylamine stearate. The first stage details the synthesis of the alpha-methylphenethylamine free base via the Leuckart reaction. The second stage describes the subsequent reaction with stearic acid to yield the desired stearate salt.

Quantitative Data of Reactants

For clarity and ease of comparison, the quantitative data for the primary reactants are summarized in the tables below.

Table 1: Properties of alpha-Methylphenethylamine

Property	Value
IUPAC Name	1-phenylpropan-2-amine[1]
Molecular Formula	C ₉ H ₁₃ N[1]
Molar Mass	135.21 g/mol [1]
Appearance	Colorless volatile liquid[2]
Boiling Point	200-203 °C[2]
pKa	10.1[1]
Solubility	Poorly soluble in water, readily soluble in organic solvents[2]

Table 2: Properties of Stearic Acid

Property	Value
IUPAC Name	Octadecanoic acid[3]
Molecular Formula	C ₁₈ H ₃₆ O ₂
Molar Mass	284.48 g/mol
Appearance	White, waxy solid[4]
Melting Point	69.4 °C[3]
Boiling Point	361 °C (decomposes)[5]
pKa	~4.75[6]
Solubility	Practically insoluble in water; soluble in ethanol, ether, and chloroform

Experimental Protocols

The proposed synthesis is a two-step process. The first step is the synthesis of the alpha-methylphenethylamine free base, followed by the second step of forming the stearate salt.

Step 1: Synthesis of alpha-Methylphenethylamine via Leuckart Reaction

This protocol is adapted from established methods for the synthesis of amphetamine from phenylacetone.[7]

Materials:

- Phenylacetone
- Formamide or Ammonium formate
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution
- Diethyl ether (or other suitable organic solvent)

- Anhydrous sodium sulfate
- Standard reflux and distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and an excess of formamide (or ammonium formate).
- **Heating:** Heat the mixture to a temperature of 160-180°C. The reaction is typically carried out for several hours until the formation of the intermediate, N-formylamphetamine, is complete.
- **Hydrolysis:** After cooling, the reaction mixture containing the N-formylamphetamine intermediate is hydrolyzed. This is achieved by adding concentrated hydrochloric acid and heating the mixture, often under reflux, for several hours.
- **Basification and Extraction:** The acidic solution is cooled and then made alkaline by the addition of a sodium hydroxide solution. This converts the amphetamine hydrochloride salt to the free base. The aqueous layer is then extracted multiple times with a non-polar organic solvent such as diethyl ether.
- **Drying and Isolation:** The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is then removed by distillation to yield the crude alpha-methylphenethylamine free base as an oil.^[7]
- **Purification (Optional):** The crude product can be further purified by vacuum distillation.

Step 2: Formation of alpha-Methylphenethylamine Stearate

This is a standard acid-base neutralization reaction.

Materials:

- alpha-Methylphenethylamine (free base from Step 1)
- Stearic acid

- A suitable non-polar solvent (e.g., ethanol, acetone, or ethyl acetate)

Procedure:

- **Dissolution:** Dissolve a known molar amount of stearic acid in a suitable organic solvent with gentle warming if necessary.
- **Reaction:** In a separate flask, dissolve one molar equivalent of the alpha-methylphenethylamine free base in the same solvent.
- **Salt Formation:** Slowly add the stearic acid solution to the alpha-methylphenethylamine solution with constant stirring. The formation of the salt may result in a precipitate, especially upon cooling, due to the lower solubility of the salt compared to the reactants.
- **Isolation:** The precipitated alpha-methylphenethylamine stearate can be isolated by filtration. If no precipitate forms, the salt can be obtained by evaporating the solvent under reduced pressure.
- **Washing and Drying:** The isolated salt should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried, for instance, in a vacuum oven at a low temperature.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of alpha-methylphenethylamine stearate.

Caption: Workflow for the proposed synthesis of alpha-methylphenethylamine stearate.

Signaling Pathway of Salt Formation

The core of the second step is a classic acid-base reaction, which can be represented as a proton transfer.

Caption: Proton transfer in the formation of the stearate salt.

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